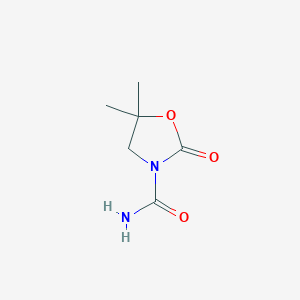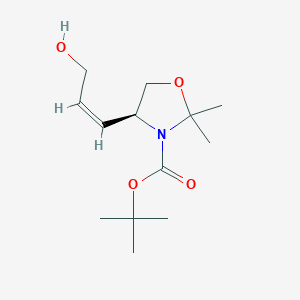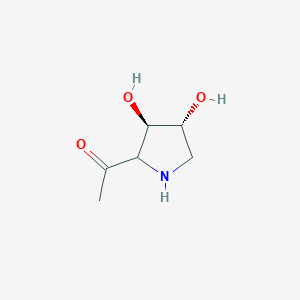
1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a chemical compound characterized by the presence of a pyrrolidine ring substituted with two hydroxyl groups and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino alcohol with an acylating agent can lead to the formation of the desired pyrrolidine derivative. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyl groups and the ethanone moiety play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethan-1-one: A simple aromatic ketone with similar reactivity but lacking the pyrrolidine ring.
4-Hydroxy-2-quinolone: A compound with hydroxyl and ketone functionalities, similar to 1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone, but with a different ring structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxyl groups and an ethanone moiety on a pyrrolidine ring provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-[(3R,4R)-3,4-dihydroxypyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5?,6+/m1/s1 |
InChI Key |
CBFQQQJUOJGQSH-QBQQJPCDSA-N |
Isomeric SMILES |
CC(=O)C1[C@H]([C@@H](CN1)O)O |
Canonical SMILES |
CC(=O)C1C(C(CN1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


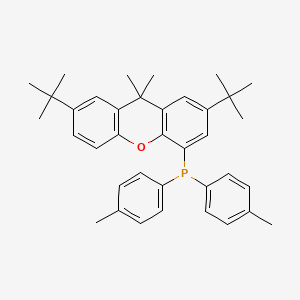
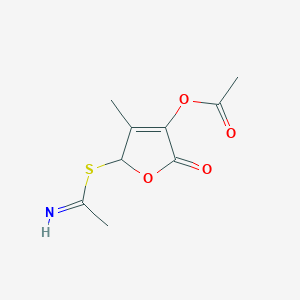
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)

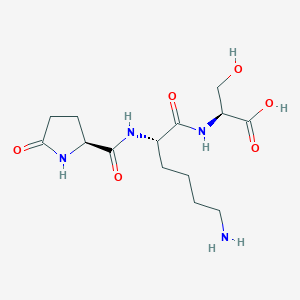

![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
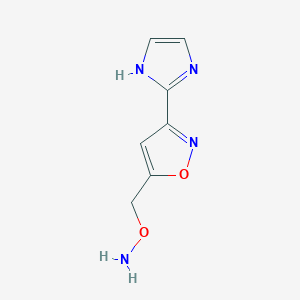
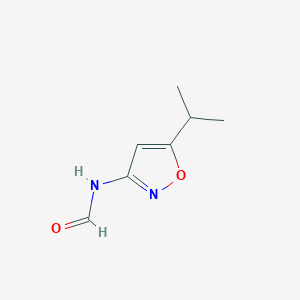
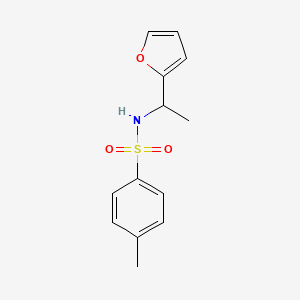
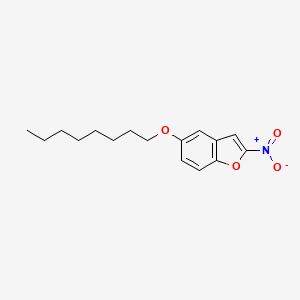
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
